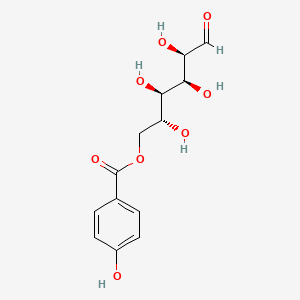
6-O-(p-Hydroxybenzoyl)glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-(p-Hydroxybenzoyl)glucose is an organic compound that consists of a glucose molecule esterified with p-hydroxybenzoic acid at the 6-position. This compound is known for its role in the biosynthesis of polyacylated anthocyanins, which are pigments responsible for the blue coloration in certain flowers, such as delphiniums .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(p-Hydroxybenzoyl)glucose typically involves the esterification of glucose with p-hydroxybenzoic acid. This reaction is often carried out under alkaline conditions to facilitate the formation of the ester bond. The reaction mixture is then subjected to crystallization to purify the product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial reactors to mix glucose and p-hydroxybenzoic acid under controlled conditions. The product is then purified through crystallization and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
6-O-(p-Hydroxybenzoyl)glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ester bond can be targeted for substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
6-O-(p-Hydroxybenzoyl)glucose has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-O-(p-Hydroxybenzoyl)glucose involves its role as a donor molecule in enzymatic reactions. It acts as a bifunctional acyl and glucosyl donor, facilitating the transfer of glucose and p-hydroxybenzoic acid moieties to target molecules. This process is catalyzed by specific enzymes such as acyl-glucose-dependent anthocyanin glucosyltransferase .
Comparison with Similar Compounds
Similar Compounds
6-O-(p-Coumaroyl)glucose: Another esterified glucose compound with similar properties but different acyl groups.
6-O-(p-Hydroxybenzoyl)-D-glucose: A stereoisomer of 6-O-(p-Hydroxybenzoyl)glucose with similar chemical properties.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of polyacylated anthocyanins, which are responsible for the blue coloration in certain flowers. Its bifunctional nature as both an acyl and glucosyl donor sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H16O8 |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C13H16O8/c14-5-9(16)11(18)12(19)10(17)6-21-13(20)7-1-3-8(15)4-2-7/h1-5,9-12,15-19H,6H2/t9-,10+,11+,12+/m0/s1 |
InChI Key |
HELXVRZEFXGLOR-IRCOFANPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



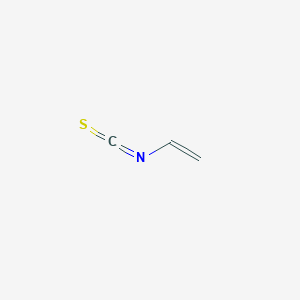
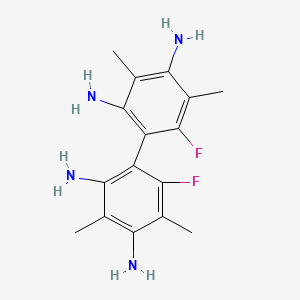
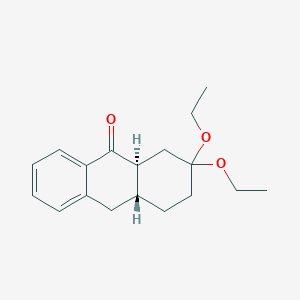

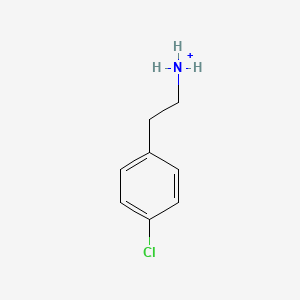
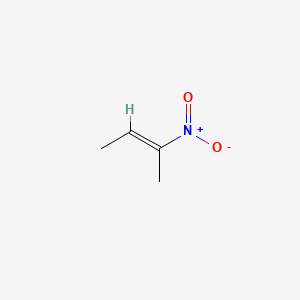
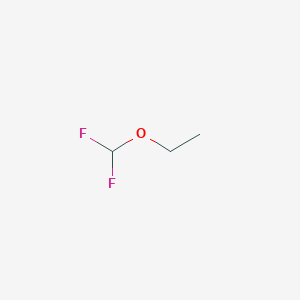
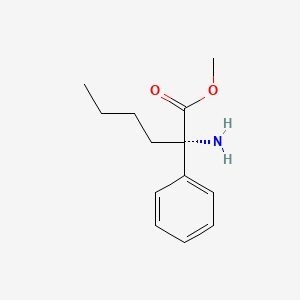


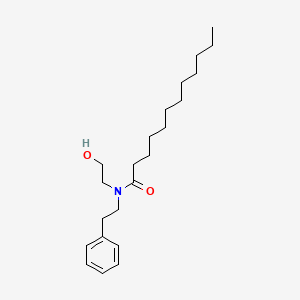
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
